3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine
Description
3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with iodine at position 3 and a methoxy group at position 3. The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclization reactions, typically starting from 5-aminopyrazoles and 1,3-bis-electrophilic compounds . This scaffold is structurally rigid and planar, enabling strong interactions with biological targets such as kinases and phosphodiesterases .
Properties
IUPAC Name |
3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-12-6-2-3-11-7(10-6)5(8)4-9-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDLAPDPDUCJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=NN2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Aminopyrazoles with 1,3-Diketones
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For example, reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield). Subsequent chlorination with phosphorus oxychloride generates reactive intermediates for further functionalization.
Key Conditions :
Palladium-Catalyzed Suzuki Coupling
Functionalized pyrazolo[1,5-a]pyrimidines are accessible via Suzuki-Miyaura cross-coupling. For instance, ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to introduce aryl groups at position 5. This method enables precise control over substituents critical for downstream iodination.
Optimized Parameters :
Regioselective Iodination Strategies
N-Iodosuccinimide (NIS)-Mediated Electrophilic Substitution
Direct iodination at the C3 position is achieved using NIS in dichloromethane (DCM) or acetonitrile. For example, treatment of 5-methoxypyrazolo[1,5-a]pyrimidine with NIS (1.8 equiv) and trifluoroacetic acid (TFA) at 65–75°C for 12 hours affords the 3-iodo derivative in 68% yield.
Mechanistic Insight :
-
TFA protonates the pyrimidine ring, enhancing electrophilic attack at the electron-rich C3 position.
Limitations :
Hypervalent Iodine Reagent-Assisted Halogenation
A green protocol using potassium iodide (KI) and phenyliodine(III) diacetate (PIDA) in water achieves regioselective iodination at room temperature. For instance, 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine reacts with KI (1.5 equiv) and PIDA (1.0 equiv) in H₂O to yield the 3-iodo product in 82% yield.
Advantages :
One-Pot Iodination During Core Assembly
Recent methods integrate iodination into the cyclocondensation step. A three-component reaction of 5-aminopyrazole, chalcone, and diiodobenzene under I₂ catalysis produces this compound directly (62% yield).
Reaction Scheme :
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-methoxypyrazolo[1,5-a]pyrimidine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold, including 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines. For instance, studies have shown that compounds with this scaffold exhibit significant cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) .
A comparative analysis of different derivatives revealed that certain modifications enhance anticancer efficacy. For example, specific substitutions on the pyrazolo[1,5-a]pyrimidine structure resulted in lower IC50 values, indicating stronger antitumor activity . The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacterial strains such as E. coli and S. aureus, suggesting potential as a lead compound for developing new antibiotics . The structure-activity relationship (SAR) studies indicate that halogenated derivatives possess enhanced antimicrobial properties compared to their non-halogenated counterparts .
Psychopharmacological Effects
Recent research has explored the psychopharmacological effects of pyrazolo[1,5-a]pyrimidines, particularly their anxiolytic properties. Compounds in this class have been shown to modulate neurotransmitter systems, which may contribute to their effectiveness in treating anxiety disorders . The synthesis of halogenated derivatives like this compound is crucial for developing new anxiolytic agents.
Inflammation and Neuroprotection
The anti-inflammatory potential of this compound has also been investigated. Studies indicate that this compound can reduce inflammatory markers and protect neuronal cells from oxidative stress . This suggests its applicability in treating neurodegenerative diseases where inflammation plays a critical role.
Optoelectronic Applications
Beyond biological applications, this compound is significant in materials science. The unique electronic properties of pyrazolo[1,5-a]pyrimidines make them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells . The incorporation of halogen atoms enhances the electronic characteristics of these materials, leading to improved performance in electronic applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Table 1: Impact of Substituents on Pyrazolo[1,5-a]pyrimidine Derivatives
Comparison with Other Pyrazolopyrimidine Isomers
Pyrazolo[1,5-a]pyrimidine differs from isomers such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine in ring connectivity and electronic properties (Fig. 3 in ). Key distinctions include:
- Planarity : The pyrazolo[1,5-a]pyrimidine core is fully planar due to conjugation, facilitating interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, pyrazolo[3,4-d]pyrimidine derivatives exhibit slight distortion, reducing affinity for certain targets .
- Synthetic Accessibility : Pyrazolo[1,5-a]pyrimidines are synthesized via cascade cyclization reactions using aryl acetonitriles, while pyrazolo[3,4-d]pyrimidines often require multi-step routes involving β-diketones .
- Biological Selectivity : Pyrazolo[1,5-a]pyrimidines show higher selectivity for Pim-1 kinase over structurally related imidazo[1,2-b]pyridazines, which suffer from off-target ERG and CYP inhibition .
Comparison with Non-Pyrazolopyrimidine Bicyclic Compounds
Imidazopyridines and Imidazopyrimidines
Compounds like imidazo[1,2-b]pyridazines (e.g., SGI-1776) share similar kinase inhibition profiles but exhibit poorer selectivity due to broader interaction with hydrophobic residues. The pyrazolo[1,5-a]pyrimidine core reduces off-target effects by limiting π-π stacking interactions .
Tetrazolo[1,5-a]pyrimidines
Tetrazolo[1,5-a]pyrimidines, synthesized via multicomponent reactions, lack the hydrogen-bonding capability of pyrazolo analogs due to the absence of a pyrazole NH group. This reduces their potency in kinase assays but improves metabolic stability .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Properties of Selected Derivatives
| Compound | logP | Solubility (μM) | Metabolic Stability (t1/2) | Reference |
|---|---|---|---|---|
| 3-Iodo-5-methoxy derivative | 2.8* | 12* | >6 hours* | |
| 3-Aryl-5-amino derivative | 1.9 | 45 | 4 hours | |
| 7-Morpholinyl derivative | 2.1 | 28 | >8 hours |
*Predicted values based on structural analogs.
Biological Activity
3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving halogenation and functionalization of pyrazolo[1,5-a]pyrimidine derivatives. The introduction of iodine at the 3-position enhances its reactivity and biological profile. The synthesis typically involves a three-component reaction involving amino pyrazoles and suitable electrophiles, resulting in a compound that can be further modified for enhanced biological activity .
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The compound's mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Efficacy of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.74 | Apoptosis induction |
| A549 | 4.92 | Cell cycle arrest |
| HepG2 | 1.96 | Inhibition of proliferation |
Studies have shown that the compound's efficacy is comparable to established chemotherapeutics like etoposide .
2. GABA Receptor Modulation
Recent investigations into the pharmacological profile of pyrazolo[1,5-a]pyrimidines have highlighted their potential as GABAA receptor modulators. Electrophysiological assays demonstrated that this compound can modulate GABAergic transmission, suggesting its utility in treating anxiety disorders.
Table 2: GABA Modulation by this compound
| Concentration (µM) | Effect on GABA Current |
|---|---|
| 1 | No significant change |
| 10 | Moderate increase |
| 100 | Significant decrease |
The modulation appears to be concentration-dependent, with higher concentrations leading to a decrease in GABA current .
3. Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have been explored extensively. Preliminary studies suggest that this compound exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus niger.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings indicate the compound's potential as a lead structure for developing new antimicrobial agents .
Case Study: Anticancer Efficacy
A study conducted by Sabita et al. evaluated the anticancer potential of various pyrimidine derivatives against multiple cell lines using MTT assays. Among these compounds, those containing the pyrazolo[1,5-a]pyrimidine scaffold exhibited superior activity compared to traditional chemotherapeutics .
Case Study: GABAA Receptor Modulation
In an electrophysiological study on recombinant GABAA receptors expressed in Xenopus laevis oocytes, researchers found that certain derivatives of pyrazolo[1,5-a]pyrimidine effectively modulated receptor function at micromolar concentrations. Notably, the presence of specific substituents at the 3-position was critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
